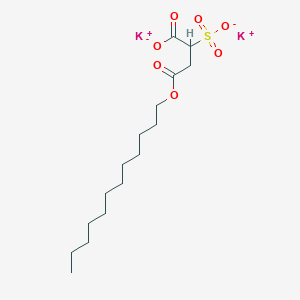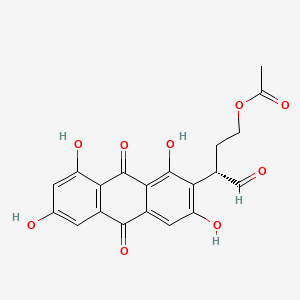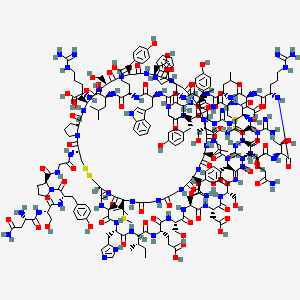
(S)-4-(3,4-Dihydro-6,7-dimethoxy-1-methyl-2(1H)-isoquinolinyl)benzenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline is an organic compound with the molecular formula C18H22N2O2 This compound is characterized by its isoquinoline core, which is a bicyclic structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reduction of nitroarene derivatives to form aniline intermediates, followed by cyclization and functional group modifications to introduce the isoquinoline structure and methoxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as zinc and hydrochloric acid, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
4-[(1S)-6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to active sites or allosteric sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoquinoline derivatives and aniline derivatives, such as:
- 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
- 4-Methoxyaniline
- 2-Methoxy-4-methylaniline
Properties
CAS No. |
65492-86-6 |
|---|---|
Molecular Formula |
C18H22N2O2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[(1S)-6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]aniline |
InChI |
InChI=1S/C18H22N2O2/c1-12-16-11-18(22-3)17(21-2)10-13(16)8-9-20(12)15-6-4-14(19)5-7-15/h4-7,10-12H,8-9,19H2,1-3H3/t12-/m0/s1 |
InChI Key |
NXBGECSRPXMFSH-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C3=CC=C(C=C3)N)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)


![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)


![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)




![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)

